molecular formula C9H11ClN2O B14047393 1-Chloro-1-(2,5-diaminophenyl)propan-2-one

1-Chloro-1-(2,5-diaminophenyl)propan-2-one

Cat. No.: B14047393
M. Wt: 198.65 g/mol
InChI Key: AFLZOCCRECESMQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,5-diaminophenyl)propan-2-one is a chlorinated aromatic ketone featuring a 2,5-diaminophenyl substituent. The 2,5-diaminophenyl group is a common motif in dyes and polymers, as seen in oxidative hair dyes (e.g., 1-(2,5-diaminophenyl)ethanol, ) and polyimide gate insulators (e.g., 1-(3,5-diaminophenyl)-3-(1-octadecyl)-succinic imide, ). The chloro and propanone substituents likely influence its electronic properties, solubility, and reactivity compared to non-chlorinated or non-ketone analogs.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1-chloro-1-(2,5-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H11ClN2O/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,11-12H2,1H3

InChI Key

AFLZOCCRECESMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,5-diaminophenyl)propan-2-one typically involves the chlorination of 1-(2,5-diaminophenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,5-diaminophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2,5-diaminophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,5-diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Substituent Positions Applications/Properties
1-Chloro-1-(2,5-diaminophenyl)propan-2-one Chloro, propanone, 2,5-diaminophenyl 2,5-diamino, C1-Cl Potential reactivity in synthesis (inferred)
1-(2,5-Diaminophenyl)ethanol Ethanol, 2,5-diaminophenyl 2,5-diamino, C1-OH Oxidative hair dyeing
1-(3,5-diaminophenyl)-3-(1-octadecyl)-succinic imide Succinic imide, 3,5-diaminophenyl 3,5-diamino, C1-octadecyl Polyimide gate insulators (surface property control)

Key Observations :

  • Substituent Position: The 2,5-diaminophenyl group (target compound and ) versus 3,5-diaminophenyl () alters electronic effects and hydrogen-bonding capabilities. For example, 2,5-diamino derivatives may exhibit stronger intermolecular interactions due to para-amino alignment, influencing crystallinity .
  • Functional Groups: The chloro-propanone moiety in the target compound introduces electrophilic character, contrasting with the hydroxyl group in (oxidizable in dyeing processes) and the hydrophobic octadecyl chain in (enhances surface hydrophobicity).

Hydrogen Bonding and Crystallinity

The 2,5-diaminophenyl group facilitates hydrogen-bonding networks, as seen in Etter’s graph-set analysis . Compared to 1-(3,5-diaminophenyl)-3-octadecyl-succinic imide , which likely forms weaker hydrogen bonds due to steric hindrance from the 3,5-substitution, the target compound’s 2,5-amino groups may enable denser crystal packing. This could result in higher melting points or reduced solubility in polar solvents.

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